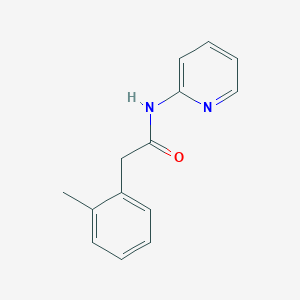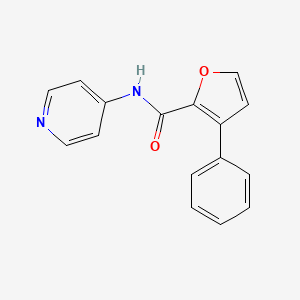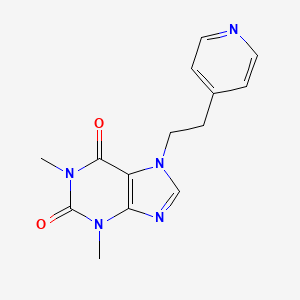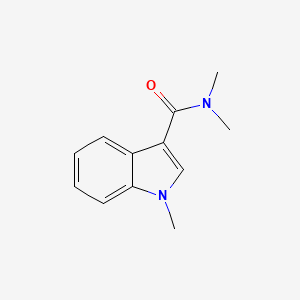![molecular formula C14H20N2O2 B7471228 [4-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B7471228.png)
[4-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone, also known as MDPHP, is a psychoactive compound that belongs to the cathinone class of drugs. It is a synthetic drug that has gained popularity in recent years due to its stimulant effects. MDPHP is known to cause increased energy, euphoria, and increased sociability. Despite its popularity, there is limited scientific research on the compound.
Wirkmechanismus
[4-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone acts as a potent dopamine reuptake inhibitor, which means it increases the levels of dopamine in the brain. Dopamine is a neurotransmitter that is involved in the regulation of mood, motivation, and reward. By increasing the levels of dopamine, this compound produces feelings of euphoria and increased energy.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects. It acts as a potent dopamine reuptake inhibitor, which increases the levels of dopamine in the brain. This produces feelings of euphoria, increased energy, and increased sociability. This compound also causes vasoconstriction and increased blood pressure, which can lead to cardiovascular problems.
Vorteile Und Einschränkungen Für Laborexperimente
[4-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone has several advantages and limitations for use in lab experiments. Its potent dopamine reuptake inhibition activity makes it a useful tool for investigating the role of dopamine in the brain. However, its recreational use and potential for abuse make it a challenging compound to work with. Additionally, there is limited scientific research on the compound, which makes it difficult to draw definitive conclusions about its effects.
Zukünftige Richtungen
There are several future directions for [4-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone research. One area of interest is the development of new drugs that target the dopamine system. This compound has shown promise as a dopamine reuptake inhibitor, and further research may lead to the development of new drugs for the treatment of mood disorders such as depression and anxiety. Another area of interest is the investigation of the long-term effects of this compound use. There is limited scientific research on the compound, and further studies are needed to determine its long-term effects on the brain and body. Additionally, more research is needed to determine the optimal dose and administration route for this compound in lab experiments.
Synthesemethoden
[4-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone is synthesized using a multi-step process that involves the reaction of piperidine with 4-(dimethylamino)benzaldehyde in the presence of an acid catalyst. The resulting intermediate is then reacted with methylamine to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
[4-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone has gained popularity in the recreational drug market due to its stimulant effects. However, there is limited scientific research on the compound. Some studies have investigated the effects of this compound on the central nervous system and have found that it acts as a potent dopamine reuptake inhibitor. Other studies have investigated the effects of this compound on the cardiovascular system and have found that it can cause vasoconstriction and increased blood pressure.
Eigenschaften
IUPAC Name |
[4-(dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-15(2)12-5-3-11(4-6-12)14(18)16-9-7-13(17)8-10-16/h3-6,13,17H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRILRLKQGSITD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[2-(2,5-Dichloroanilino)-2-oxoethyl] 2,4-dihydroxybenzoate](/img/structure/B7471162.png)

![N-[2-(dimethylamino)phenyl]-3-iodobenzamide](/img/structure/B7471171.png)







